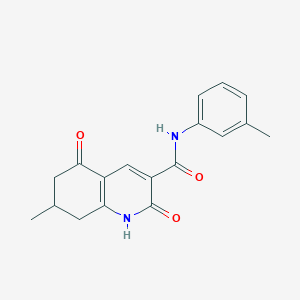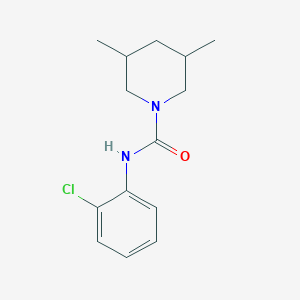![molecular formula C20H12FN3O3 B5362373 2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)
2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K). It has also been found to inhibit the expression of various pro-inflammatory cytokines and chemokines. The compound's mechanism of action is complex and requires further investigation to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been found to reduce inflammation and oxidative stress in various tissues. The compound's effects on the immune system and other physiological processes require further investigation to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile in lab experiments include its unique chemical structure and properties, which make it a promising candidate for further research in various fields. The compound's ability to inhibit specific enzymes and signaling pathways makes it a potential therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to fully understand its effects.
Zukünftige Richtungen
There are several future directions for further research on 2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile. These include investigating its potential applications in cancer therapy, exploring its effects on the immune system and other physiological processes, and optimizing its synthesis method to obtain higher yields and purity. Further investigation is also needed to fully understand the compound's mechanism of action and potential side effects. Overall, this compound is a promising compound for scientific research, and further investigation is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile involves the reaction of 3-fluorobenzaldehyde with 4-hydroxy-5-nitropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-cyanophenol in the presence of a catalyst to form the final product. The synthesis method for this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for imaging studies. The compound's unique chemical structure and properties make it a promising candidate for further research in various fields.
Eigenschaften
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O3/c21-17-3-1-2-15(11-17)16(12-22)10-14-4-7-19(8-5-14)27-20-9-6-18(13-23-20)24(25)26/h1-11,13H/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAWWOQLPXLSE-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![3-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5362301.png)
![4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5362335.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)

![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362377.png)
![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5362394.png)